molecular formula C10H8 B132426 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 144597-22-8

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B132426
CAS No.: 144597-22-8
M. Wt: 128.17 g/mol
InChI Key: UDJGDXMIUPGDCM-UHFFFAOYSA-N
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Description

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene is a bicyclic compound with a unique structure that includes an ethynyl group and a triene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the bicyclic structure . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for 3-Ethynylbicyclo[42This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes .

Scientific Research Applications

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the triene system can undergo cycloaddition reactions, forming covalent bonds with target molecules . These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene
  • Bicyclo[4.2.0]octa-1,3,5-triene, 3-ethynyl-

Uniqueness

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene is unique due to its specific arrangement of the ethynyl group and the triene system.

Properties

IUPAC Name

3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-8-3-4-9-5-6-10(9)7-8/h1,3-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJGDXMIUPGDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451142
Record name 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144597-22-8
Record name 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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